1,2-Dihydropyridin-5-amine
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Overview
Description
1,2-Dihydropyridin-5-amine is a derivative of dihydropyridine, a class of compounds known for their significant role in medicinal chemistry. Dihydropyridines are well-known for their biological properties and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydropyridin-5-amine can be synthesized through various methods. One common approach involves the dearomatization of pyridines using amine borane as a reducing agent. This method is advantageous due to its mild reaction conditions and high selectivity . Another method involves the electrochemical synthesis from piperidines, which allows for regioselective introduction of substituents .
Industrial Production Methods
Industrial production of this compound often utilizes the Hantzsch dihydropyridine synthesis. This method involves the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia, followed by oxidation to yield the desired dihydropyridine derivative .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydropyridin-5-amine undergoes various chemical reactions, including:
Oxidation: Conversion to pyridine derivatives.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Introduction of various substituents at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Amine borane and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Pyridine-3,5-dicarboxylates.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridines.
Scientific Research Applications
1,2-Dihydropyridin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological oxidation-reduction reactions.
Medicine: Investigated for its potential therapeutic applications, including as a scaffold for drug development.
Industry: Utilized in the synthesis of natural products and pharmaceuticals
Mechanism of Action
The mechanism of action of 1,2-dihydropyridin-5-amine involves its interaction with molecular targets such as enzymes and receptors. It can act as a calcium channel blocker, similar to other dihydropyridines, by binding to and blocking voltage-gated L-type calcium channels. This results in vasodilation and reduced blood pressure .
Comparison with Similar Compounds
1,2-Dihydropyridin-5-amine can be compared with other dihydropyridine derivatives such as 1,4-dihydropyridine. While both share similar structural features, this compound is unique due to its specific substitution pattern and potential for regioselective synthesis . Similar compounds include:
1,4-Dihydropyridine: Known for its role in calcium channel blockers like nifedipine.
Tetrahydropyridine: Studied for its biological activities and synthetic applications.
Properties
Molecular Formula |
C5H8N2 |
---|---|
Molecular Weight |
96.13 g/mol |
IUPAC Name |
1,2-dihydropyridin-5-amine |
InChI |
InChI=1S/C5H8N2/c6-5-2-1-3-7-4-5/h1-2,4,7H,3,6H2 |
InChI Key |
SWGVOYYOUNNVQM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=CN1)N |
Origin of Product |
United States |
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